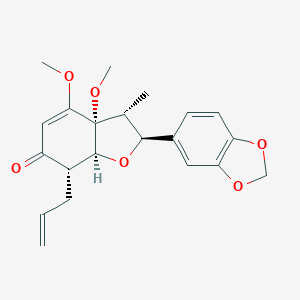![molecular formula C21H8Cl4O7 B171263 2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid CAS No. 155911-14-1](/img/structure/B171263.png)
2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Vue d'ensemble
Description
The compound “2’,4,7,7’-Tetrachloro-3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid” is a complex organic molecule. It is related to the class of compounds known as xanthenes . Xanthenes are a group of organic compounds with diverse properties and uses, including dyes, pharmaceuticals, and materials for high-tech applications .
Synthesis Analysis
The synthesis of such complex organic molecules often involves multiple steps and various reagents. One related compound, rose bengal, is synthesized through a process involving iodinated fluorescein derivatives . The process involves the use of phthalic anhydride and resorcinol .Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains multiple functional groups, including carboxylic acid and hydroxy groups, and it also features a spiro arrangement of two fused ring systems . The structure is based on structures generated from information available in databases .Chemical Reactions Analysis
The compound may participate in various chemical reactions due to its complex structure and the presence of multiple functional groups. For example, naphthazarin derivatives, which are structurally similar to this compound, can exhibit a four-electron transfer redox reaction . This property has been exploited in the design of rechargeable batteries using organic active materials .Applications De Recherche Scientifique
Bioassay Applications
One of the primary applications of compounds similar to 2',4,7,7'-Tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid is in bioassays. For example, related xanthones isolated from the Tanzanian plant Pyrenacantha kaurabassana demonstrated moderate anti-HIV activity, highlighting the potential of such compounds in antiviral research (Omolo et al., 2012).
Chemical Synthesis and Modifications
The compound and its analogs have been extensively studied in chemical synthesis. Researchers have explored various methods for cyclizing and modifying similar structures, leading to the development of new compounds with potential biological activities. For instance, a study demonstrated the synthesis of related compounds through the cyclization of specific precursors (Wilamowski et al., 1995).
Development of Fluorescence Probes
Such compounds have also been used in the development of novel fluorescence probes for detecting reactive oxygen species. This application is significant in studying biological and chemical processes involving highly reactive oxygen species (Setsukinai et al., 2003).
Applications in Organic Chemistry
The compound's structural class has been utilized in organic chemistry for synthesizing polycyclic oxygen aromatics, demonstrating the versatility of these compounds in creating complex chemical structures (Kasturi et al., 1993).
Potential in Pharmacological Research
Research has also been conducted on derivatives of similar compounds for their potential antiulcer activities, indicating the relevance of these structures in pharmacological research (Kitazawa et al., 1989).
Exploration in Medicinal Chemistry
The exploration of such compounds extends to medicinal chemistry, where researchers have investigated the synthesis and cytotoxic activity of analogues in the context of cancer research (Sittisombut et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
2',4,7,7'-tetrachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H8Cl4O7/c22-9-2-7-14(4-12(9)26)31-15-5-13(27)10(23)3-8(15)21(7)17-16(20(30)32-21)11(24)1-6(18(17)25)19(28)29/h1-5,26-27H,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYFNBCUMYNVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H8Cl4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,2',7'-Tetrachloro-6-carboxyfluorescein | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B171180.png)












![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)